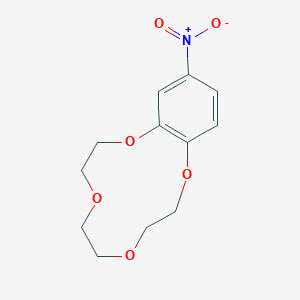

4'-Nitrobenzo-12-crown-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Nitrobenzo-12-crown-4 is a crown ether compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. The “crown” in their name refers to the crown-like shape of the molecule, which can encapsulate metal ions. The nitro group attached to the benzene ring in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and complexation properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4’-Nitrobenzo-12-crown-4 can be synthesized through nitration of benzo-12-crown-4. The process involves adding benzo-12-crown-4 to a mixture of chloroform and acetic acid, followed by the slow addition of concentrated nitric acid under ice bath conditions. The reaction mixture is stirred at room temperature for 24 hours, then neutralized with an alkali. The chloroform layer is separated, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain the crude product. The product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent .

Industrial Production Methods: While specific industrial production methods for 4’-Nitrobenzo-12-crown-4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Nitrobenzo-12-crown-4 undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the nitro group with other functional groups.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and acetic acid in chloroform.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Reduction Product: 4’-Aminobenzo-12-crown-4.

Substitution Products: Depending on the nucleophile used, various substituted benzo-12-crown-4 derivatives can be obtained.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4'-Nitrobenzo-12-crown-4 has the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol. Its structure features a crown ether ring with a nitro group at the para position, enhancing its reactivity and binding affinity for metal ions. The compound can encapsulate cations within its cavity, allowing for selective ion binding based on size and charge.

Coordination Chemistry

This compound is extensively used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be utilized for:

- Ion Selective Electrodes : The compound has been employed in the development of ion-selective electrodes for detecting specific cations like lithium and cesium. Studies have shown that it exhibits high selectivity and sensitivity towards these ions, making it suitable for analytical applications .

Biological Systems

Research indicates that this compound has potential applications in biological systems:

- Ion Transport Studies : The compound is used to investigate membrane permeability and ion transport mechanisms across lipid bilayers, which is crucial for understanding cellular processes .

Drug Delivery Systems

Due to its ability to encapsulate metal ions and small molecules, this compound is being explored for drug delivery applications:

- Metal Ion Encapsulation : The compound can form stable complexes with therapeutic metal ions, enhancing their solubility and bioavailability.

Industrial Applications

In industry, this compound finds use in:

- Sensor Development : Its selective ion binding properties make it ideal for developing sensors capable of detecting trace amounts of specific ions in environmental samples .

- Separation Processes : The compound is utilized in the extraction and purification of ions from mixtures, particularly in hydrometallurgy and analytical chemistry.

Case Study 1: Ion Selective Electrodes

A study demonstrated the use of this compound in creating an ion-selective electrode for cesium detection. The electrode exhibited a near-Nernstian response with a detection limit of 10−6M for cesium ions, showcasing its effectiveness in analytical chemistry applications .

Case Study 2: Biological Membrane Studies

In another investigation, researchers explored the role of this compound in facilitating ion transport across lipid membranes. The findings indicated that the compound significantly enhanced the permeability of sodium ions through model membranes, providing insights into potential biological applications .

Mécanisme D'action

The primary mechanism of action of 4’-Nitrobenzo-12-crown-4 involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the nitro group enhances the compound’s binding affinity. This complexation process is influenced by the size and charge of the metal ion, as well as the solvent environment .

Comparaison Avec Des Composés Similaires

Benzo-12-crown-4: Lacks the nitro group, resulting in different reactivity and complexation properties.

4’-Nitrobenzo-15-crown-5: Contains an additional ether group, leading to a larger cavity and different ion selectivity.

Dibenzo-18-crown-6: Features two benzene rings and a larger crown ether ring, providing different complexation characteristics.

Uniqueness of 4’-Nitrobenzo-12-crown-4: The presence of the nitro group in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and binding affinity for metal ions compared to its non-nitrated counterparts. This makes it particularly useful in applications requiring strong and selective ion binding .

Activité Biologique

4'-Nitrobenzo-12-crown-4 is a member of the crown ether family, known for its ability to form stable complexes with various metal cations. This compound is characterized by its nitro substitution, which enhances its chemical reactivity and biological activity. The biological significance of this compound lies in its potential applications in ion transport, drug delivery systems, and as a ligand in coordination chemistry.

Chemical Structure:

The molecular formula of this compound is C12H15NO6. The presence of the nitro group at the para position significantly influences its binding affinity for metal ions.

Synthesis:

The synthesis of this compound involves the nitration of benzo-12-crown-4 using concentrated nitric acid in a chloroform-acetic acid mixture. The reaction conditions include:

- Temperature: Ice bath during nitration

- Duration: Stirring at room temperature for 24 hours

- Purification: Column chromatography using ethyl acetate and petroleum ether as eluent.

The primary mechanism through which this compound exhibits biological activity is through the formation of stable complexes with metal ions. The nitro group enhances the electron-withdrawing capacity, increasing the compound's binding affinity. This complexation is influenced by factors such as:

- Metal Ion Size and Charge: Different metal ions exhibit varying degrees of complex stability.

- Solvent Environment: The polarity and dielectric constant of the solvent can affect complex formation.

Ion Transport and Membrane Permeability

Research indicates that this compound can facilitate ion transport across lipid membranes, making it a valuable compound in studies related to membrane permeability. Its ability to encapsulate cations allows for selective ion transport, which has implications in pharmacology and biochemistry .

Drug Delivery Systems

The compound has been explored for its potential in drug delivery applications. Its capability to encapsulate not only metal ions but also small organic molecules positions it as a promising candidate for developing targeted delivery systems. This property may enhance drug solubility and bioavailability .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

-

Ion Selectivity Studies:

A study investigated the ion-selective properties of crown ethers, including this compound, showing its preference for certain alkali and alkaline earth metals over others, which is crucial for applications in sensors and separation processes . -

Cytotoxicity Assays:

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that at specific concentrations, the compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy . -

Metal Ion Complexation:

Research highlighted how this compound forms stable complexes with various transition metals, impacting their solubility and reactivity. This property is particularly useful in catalysis and material science .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Binding Affinity |

|---|---|---|

| Benzo-12-crown-4 | Lacks nitro group; lower reactivity | Moderate |

| 4'-Nitrobenzo-15-crown-5 | Larger cavity; different ion selectivity | High |

| Dibenzo-18-crown-6 | Larger ring structure; broader complexation range | Very High |

The comparison illustrates that the presence of the nitro group in this compound enhances its binding affinity compared to non-nitrated counterparts, making it particularly effective in applications requiring strong ion binding capabilities .

Propriétés

IUPAC Name |

14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQRTEFANVWPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.